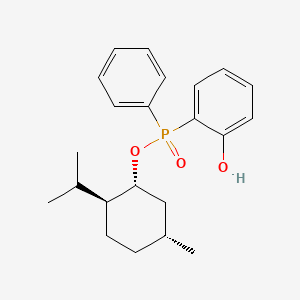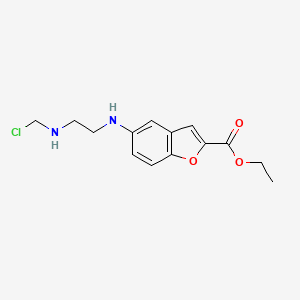![molecular formula C14H10BrN3O B12901536 [2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-11-3](/img/structure/B12901536.png)
[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a heterocyclic compound that incorporates a furan ring, an imidazo[1,2-a]pyridine ring, and an acetonitrile group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Imidazo[1,2-a]pyridine: The brominated furan is then reacted with a suitable pyridine derivative under conditions that promote cyclization to form the imidazo[1,2-a]pyridine ring.
Acetonitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Biology: Employed as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials and as a precursor for other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridine: Lacks the acetonitrile group but shares the core structure.
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)ethanol: Contains an ethanol group instead of acetonitrile.
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetamide: Contains an acetamide group instead of acetonitrile.
Uniqueness
The presence of the acetonitrile group in 2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile provides unique reactivity and potential biological activity compared to its analogs. This functional group can participate in various chemical reactions, making the compound versatile for further modifications and applications.
Propiedades
Número CAS |
88571-11-3 |
|---|---|
Fórmula molecular |
C14H10BrN3O |
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
2-[2-(5-bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C14H10BrN3O/c1-9-2-5-13-17-14(11-3-4-12(15)19-11)10(6-7-16)18(13)8-9/h2-5,8H,6H2,1H3 |
Clave InChI |
JHRLRRBUJDHLFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC(=C2CC#N)C3=CC=C(O3)Br)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)


![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)


![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)

![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)

![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)

![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
